

Thermodynamic stability of 1H-indazole versus 2H-indazole tautomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indazole

Cat. No.: B567460

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Stability of 1H-Indazole versus 2H-Indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry. It exists in different tautomeric forms, primarily 1H-indazole and 2H-indazole. The position of the proton on the nitrogen atom significantly influences the molecule's physicochemical properties, including its shape, dipole moment, and hydrogen bonding capabilities.^[1] Consequently, a thorough understanding of the thermodynamic stability and equilibrium between these tautomers is critical for the rational design of indazole-based therapeutics, as the biological activity of a drug candidate is intrinsically linked to the predominant tautomeric form.^{[1][2]}

Generally, the 1H-indazole tautomer is thermodynamically more stable and is the predominant form under most conditions, including the gas phase, in solution, and in the solid state.^{[1][3][4][5][6]} This enhanced stability is attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer.^{[1][7]}

Quantitative Analysis of Thermodynamic Stability

Numerous computational and experimental studies have been conducted to quantify the energy difference between the 1H- and 2H-indazole tautomers. The 1H form is consistently found to be more stable by several kcal/mol. The following tables summarize key quantitative data from these studies.

Table 1: Relative Free Energy, Enthalpy, and Energy of 2H-Indazole with respect to 1H-Indazole

Method/Level of Theory	Basis Set	Phase	ΔG (kcal/mol)	ΔH (kcal/mol)	ΔE (kcal/mol)	Reference
pKa measurements	-	Water	2.3	-	-	[1] [8] [9]
MP2	6-31G**	Gas	4.1	3.9	3.6	[1] [8] [10]
MP2	6-31G	Gas	-	-	4.08	[1] [11]
MP2	6-31G	Gas	-	-	3.6 (with thermal/entropy correction)	[8]
B3LYP	6-31G*	-	-	-	5.1 (21.4 kJ/mol)	[1] [7]
NMR-NQR & Calculation	-	Solid	-	-	5.1 (21.4 kJ/mol)	[1] [12]

Note: Energy values were converted from kJ/mol to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing Tautomeric Stability

While 1H-indazole is generally the more stable tautomer, the equilibrium can be influenced by several factors:

- Substituents: The presence of electron-withdrawing groups, such as -NO_2 , can decrease the energy difference between the two tautomers, although the 1H form typically remains more stable.[\[1\]](#)

- Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium. However, studies have consistently shown that the 1H-tautomer maintains its greater stability across various solvents.[1][8]
- Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can play a significant role in stabilizing the 2H-tautomer in certain substituted indazoles. For instance, some 3-substituted indazoles can form stable centrosymmetric dimers via intermolecular hydrogen bonds, which can lead to the 2H form predominating in aprotic solvents.[13]

Experimental and Computational Protocols

A combination of experimental and computational methods is employed to investigate the thermodynamics of indazole tautomers.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To identify the predominant tautomer in solution and in the solid state.[1]
- Methodology: ^1H , ^{13}C , and ^{15}N NMR spectra are recorded for the indazole compound in various deuterated solvents (e.g., CDCl_3 , DMSO-d_6). The observed chemical shifts and coupling constants are then compared with those of known N-alkylated standards (1-methyl-1H-indazole and 2-methyl-2H-indazole) to assign the tautomeric structure. For solid-state analysis, the Cross-Polarization/Magic Angle Spinning (CP/MAS) technique is utilized.[1][14]

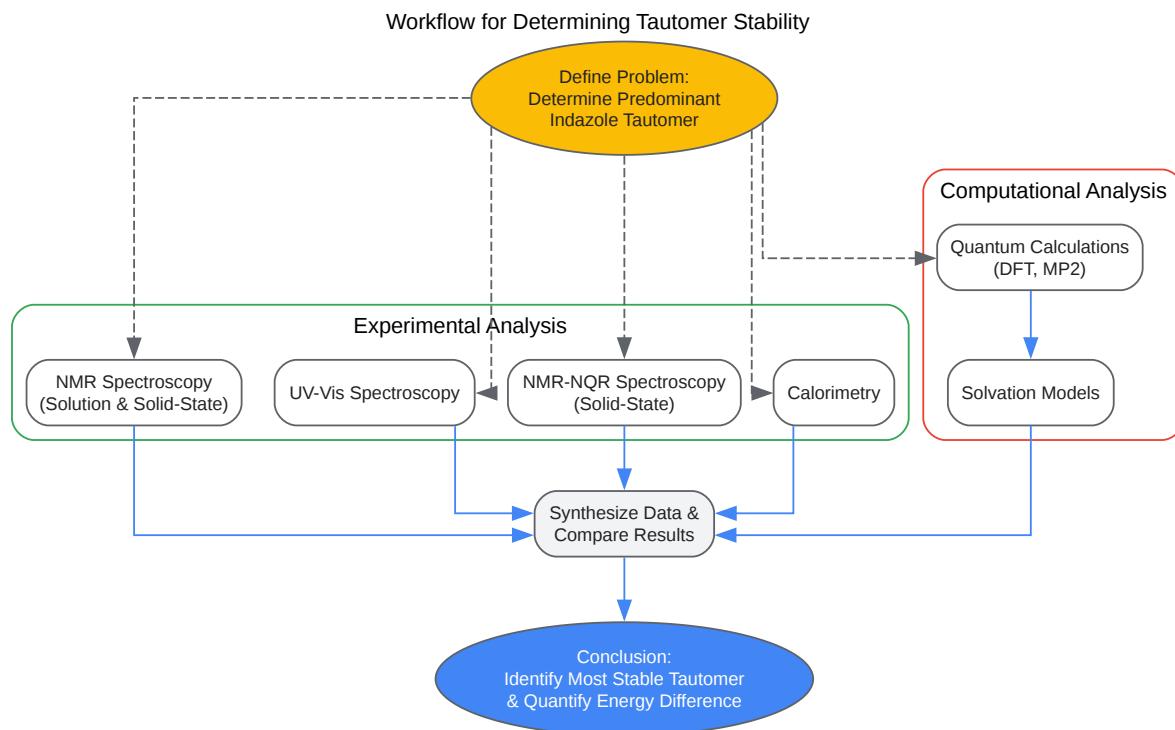
2. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Objective: To provide evidence for the predominant tautomer in the gas phase or in solution. [10]
- Methodology: The UV-Vis absorption spectrum of the indazole in question is recorded and compared to the spectra of its N-methylated derivatives. The similarity of the spectrum to that of 1-methyl-1H-indazole or 2-methyl-2H-indazole indicates the predominant tautomeric form. [15]

3. Combined NMR and Nuclear Quadrupole Resonance (NQR) Spectroscopy

- Objective: To unambiguously determine the tautomeric form present in the solid state.[9]
- Methodology: This technique combines NMR with ^{14}N NQR spectroscopy. The experimental NQR parameters are compared with parameters calculated via quantum chemical methods for both the 1H- and 2H-tautomers. A strong correlation between the experimental and calculated data allows for a definitive identification of the solid-state tautomer.[1][12]

4. Calorimetry


- Objective: To experimentally determine the enthalpy of formation for the different tautomers.
- Methodology: Isoperibolic calorimetry is used to measure the heat of combustion, from which the standard molar enthalpy of formation in the condensed and gas phases can be derived. [16][17]

Computational Protocols

1. Quantum Chemical Calculations

- Objective: To calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers.[1]
- Methodology: The geometries of the 1H- and 2H-indazole tautomers are optimized using ab initio methods, such as Møller-Plesset perturbation theory (MP2), or Density Functional Theory (DFT) with functionals like B3LYP.[1][7][18][19] A suitable basis set, such as 6-31G**, is chosen for these calculations.[1] Following optimization, frequency calculations are performed to confirm that the structures are true minima on the potential energy surface and to derive thermal corrections for calculating enthalpy and Gibbs free energy.[1] To model the influence of different solvents, continuum solvation models can be applied.

Visualized Workflows and Equilibria

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermodynamic stability of 1H-indazole versus 2H-indazole tautomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567460#thermodynamic-stability-of-1h-indazole-versus-2h-indazole-tautomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com